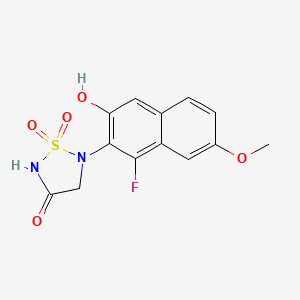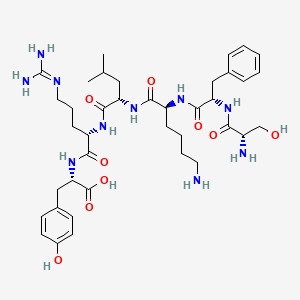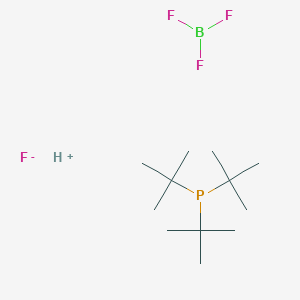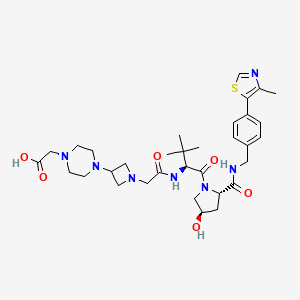
E3 Ligase Ligand-linker Conjugate 85
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 85 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which facilitates the targeted degradation of specific proteins by the ubiquitin-proteasome system . The conjugate plays a crucial role in the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 85 involves several steps, starting with the preparation of the E3 ligase ligand. The ligand is then functionalized to allow for the attachment of a linker. The linker is typically a bifunctional molecule that can connect the E3 ligase ligand to the target protein ligand . The synthetic routes often involve standard organic synthesis techniques, including amide bond formation, esterification, and click chemistry .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 85 undergoes various chemical reactions, including:
Ubiquitination: The primary reaction facilitated by the conjugate, where ubiquitin molecules are attached to the target protein.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ubiquitin: A small regulatory protein that is attached to the target protein.
E1 and E2 Enzymes: Enzymes that activate and transfer ubiquitin to the E3 ligase.
Major Products
The major product formed from the reactions involving this compound is the polyubiquitinated target protein, which is subsequently degraded by the proteasome .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 85 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 85 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate . This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the
Propriétés
Formule moléculaire |
C33H47N7O6S |
|---|---|
Poids moléculaire |
669.8 g/mol |
Nom IUPAC |
2-[4-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]azetidin-3-yl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C33H47N7O6S/c1-21-29(47-20-35-21)23-7-5-22(6-8-23)14-34-31(45)26-13-25(41)17-40(26)32(46)30(33(2,3)4)36-27(42)18-38-15-24(16-38)39-11-9-37(10-12-39)19-28(43)44/h5-8,20,24-26,30,41H,9-19H2,1-4H3,(H,34,45)(H,36,42)(H,43,44)/t25-,26+,30-/m1/s1 |
Clé InChI |
AWXUEOWWAYKBIP-DIIXFEDBSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)CC(=O)O)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



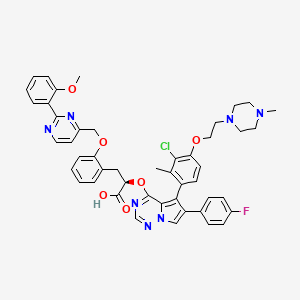
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
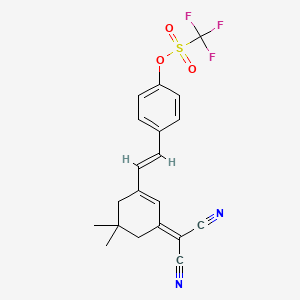
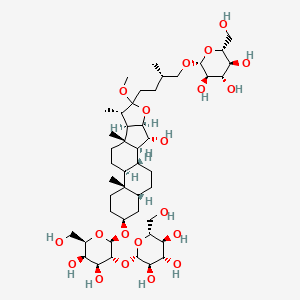
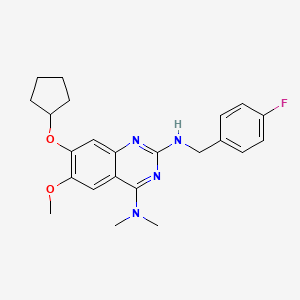
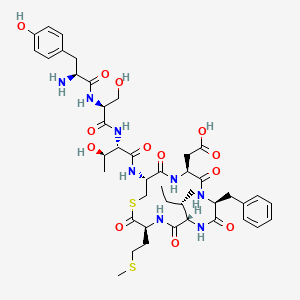
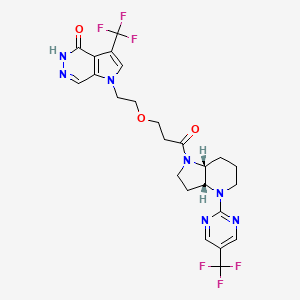
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
